molecular formula C15H11ClN2S B12066924 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole

3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole

Cat. No.: B12066924
M. Wt: 286.8 g/mol
InChI Key: MVDMHKQCEVUGMT-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole is an organic compound with the molecular formula C15H11ClN2S This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group that is further substituted with a chlorothiophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated pyrazole derivative.

    Introduction of Chlorothiophenoxy Group: The final step involves the substitution of the phenyl group with the chlorothiophenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorothiophenol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiophenol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Bromothiophenoxy)lphenyl]-1H-pyrazole
  • 3-[4-(4-Methylthiophenoxy)lphenyl]-1H-pyrazole
  • 3-[4-(4-Fluorothiophenoxy)lphenyl]-1H-pyrazole

Uniqueness

3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole is unique due to the presence of the chlorothiophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

5-[4-(4-chlorophenyl)sulfanylphenyl]-1H-pyrazole

InChI

InChI=1S/C15H11ClN2S/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18)

InChI Key

MVDMHKQCEVUGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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